molecular formula C6H13N3O B1199650 N-hydroxy-1-piperidinecarboximidamide CAS No. 29044-24-4

N-hydroxy-1-piperidinecarboximidamide

Cat. No.: B1199650
CAS No.: 29044-24-4
M. Wt: 143.19 g/mol
InChI Key: WDKQNCOJYGKYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-1-piperidinecarboximidamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxycarbamimidoyl-piperidine typically involves the reaction of piperidine with hydroxycarbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of hydroxycarbamimidoyl-piperidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-1-piperidinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert hydroxycarbamimidoyl-piperidine to its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxycarbamimidoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of hydroxycarbamimidoyl-piperidine.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-hydroxy-1-piperidinecarboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of hydroxycarbamimidoyl-piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

N-hydroxy-1-piperidinecarboximidamide can be compared with other piperidine derivatives, such as:

    Piperine: Known for its bio-enhancing properties and use in traditional medicine.

    Piperidine: The parent compound, widely used in organic synthesis and medicinal chemistry.

    Piperidinone: Another derivative with applications in drug development and chemical synthesis.

This compound is unique due to its specific functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

29044-24-4

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

N'-hydroxypiperidine-1-carboximidamide

InChI

InChI=1S/C6H13N3O/c7-6(8-10)9-4-2-1-3-5-9/h10H,1-5H2,(H2,7,8)

InChI Key

WDKQNCOJYGKYPL-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)/C(=N/O)/N

SMILES

C1CCN(CC1)C(=NO)N

Canonical SMILES

C1CCN(CC1)C(=NO)N

Synonyms

N-(N-hydroxyamidino)piperidine
NHAP-N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.